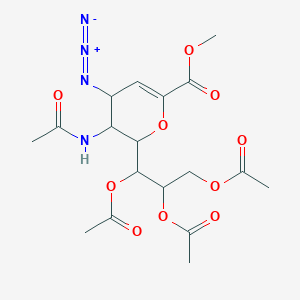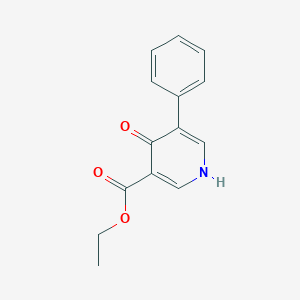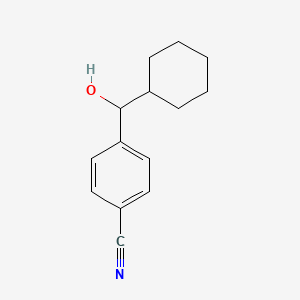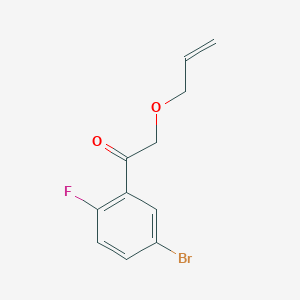
Zanamivir Azide Triacetate Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate is a complex organic compound that features multiple functional groups, including an azido group, an acetamido group, and a triacetoxypropyl group. Compounds with such diverse functional groups are often of interest in synthetic organic chemistry due to their potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zanamivir Azide Triacetate Methyl Ester likely involves multiple steps, each targeting the introduction of specific functional groups. A possible synthetic route could include:
Formation of the Pyran Ring: Starting with a suitable precursor, the pyran ring can be formed through cyclization reactions.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.
Acetylation: The triacetoxypropyl group can be introduced through acetylation reactions using acetic anhydride.
Amidation: The acetamido group can be introduced through amidation reactions using acetic anhydride and ammonia or an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The acetoxy groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in bioconjugation reactions due to the presence of the azido group.
Medicine: Possible applications in drug development, particularly in the design of prodrugs or targeted delivery systems.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
Bioconjugation: The azido group can participate in click chemistry reactions, forming stable triazole linkages.
Drug Development: The compound may act as a prodrug, releasing active metabolites upon enzymatic or chemical transformation.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-acetamido-4-azido-5,6-dihydro-4H-pyran-2-carboxylate: Lacks the triacetoxypropyl group.
Methyl 5-acetamido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate: Lacks the azido group.
Properties
Molecular Formula |
C18H24N4O10 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
methyl 3-acetamido-4-azido-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C18H24N4O10/c1-8(23)20-15-12(21-22-19)6-13(18(27)28-5)32-17(15)16(31-11(4)26)14(30-10(3)25)7-29-9(2)24/h6,12,14-17H,7H2,1-5H3,(H,20,23) |
InChI Key |
ANKWFOHGBMGGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Amino-2-chlorothiazolo[4,5-d]pyrimidine](/img/structure/B8564052.png)

![3-{[4-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B8564074.png)









